molecular formula C19H20N2O2 B5811005 N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide

N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide

Cat. No.: B5811005
M. Wt: 308.4 g/mol
InChI Key: HXMXGCROLZZLDO-WYMLVPIESA-N
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Description

N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylacetamide moiety and a substituted butenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-4-6-16(7-5-13)19(23)12-14(2)20-17-8-10-18(11-9-17)21-15(3)22/h4-12,20H,1-3H3,(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMXGCROLZZLDO-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide typically involves the reaction of 4-methylbenzaldehyde with an appropriate amine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient synthesis and high yield of the compound. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the production efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)phenylacetamide: Contains additional pyridine and pyrimidine rings, making it more complex.

Uniqueness

N-[4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

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